molecular formula C18H21NO2 B5625390 2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide

2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide

Cat. No.: B5625390
M. Wt: 283.4 g/mol
InChI Key: ZQBILMQYQHIZKR-UHFFFAOYSA-N
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Description

2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide is an organic compound with a complex structure that includes a phenoxy group, a phenylacetamide moiety, and various substituents

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s impossible to say for sure what its mechanism of action would be .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties, and testing its toxicity and safety .

Preparation Methods

The synthesis of 2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the phenoxy and phenylacetamide components. The synthetic route may include the following steps:

    Formation of the Phenoxy Component: This involves the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid is then reacted with aniline (phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond, resulting in this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide can be compared with similar compounds such as:

    2-(3-methyl-4-propan-2-ylphenoxy)propanoic acid: This compound has a similar phenoxy structure but differs in the presence of a carboxylic acid group instead of the amide group.

    2-(3-methyl-4-propan-2-ylphenoxy)acetic acid: Similar to the above compound but with an acetic acid moiety.

    N-phenylacetamide: Lacks the phenoxy group but shares the phenylacetamide structure.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)17-10-9-16(11-14(17)3)21-12-18(20)19-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBILMQYQHIZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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